

# Application Notes and Protocols for In Vitro Vasodilation Assay of Erythrityl Tetranitrate

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## Compound of Interest

Compound Name: Cardilate

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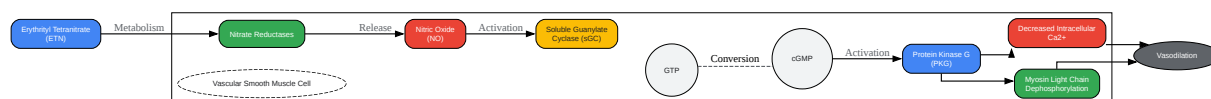
For Researchers, Scientists, and Drug Development Professionals

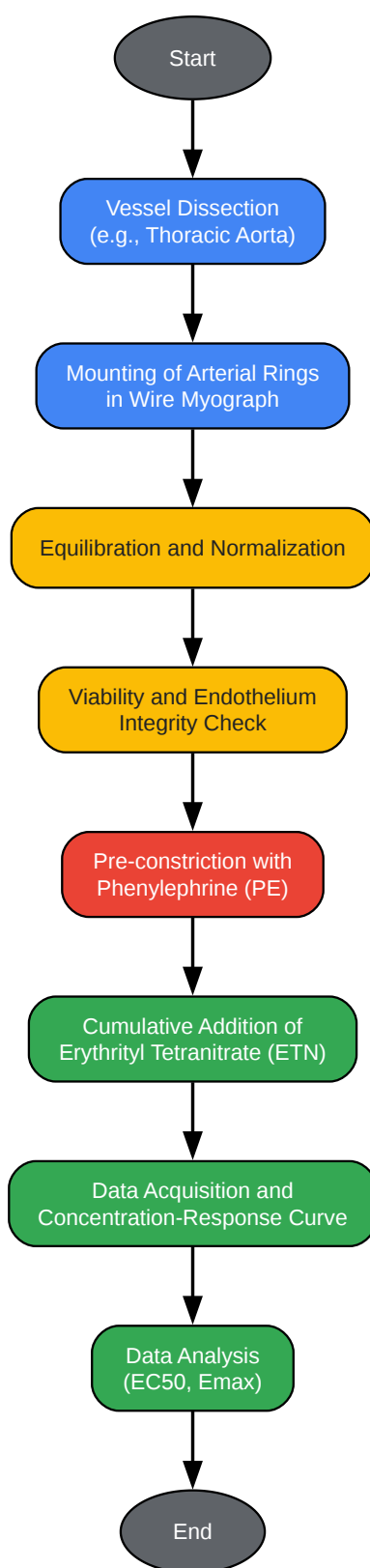
## Introduction

Erythrityl tetranitrate (ETN) is an organic nitrate vasodilator used for the management of angina pectoris.[1] Its therapeutic effect is mediated through the relaxation of vascular smooth muscle, leading to a reduction in cardiac preload and afterload.[2][3] Understanding the in vitro vasodilatory properties of ETN is crucial for preclinical drug development and mechanistic studies. These application notes provide a detailed protocol for assessing the vasodilatory effects of ETN on isolated arterial rings using wire myography. The underlying signaling pathway and expected quantitative data are also presented.

Erythrityl tetranitrate, similar to other organic nitrates, exerts its vasodilatory effect by releasing nitric oxide (NO) within vascular smooth muscle cells.[2] This NO release is a result of enzymatic metabolism.[2] The liberated NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which through a series of downstream phosphorylation events, results in a decrease in intracellular calcium levels and dephosphorylation of the myosin light chain, ultimately causing smooth muscle relaxation and vasodilation.[3]

# Signaling Pathway of Erythrityl Tetranitrate-Induced Vasodilation





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